Chemical structure and physical properties of ethylene terephthalate cyclic heptamer
Chemical structure and physical properties of ethylene terephthalate cyclic heptamer
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Ethylene Terephthalate Cyclic Heptamer
Introduction
Polyethylene terephthalate (PET) is a widely utilized thermoplastic polymer with exceptional mechanical and barrier properties, making it a material of choice for applications ranging from beverage bottles to textile fibers.[1][2] During the synthesis and thermal processing of PET, a small fraction of low molecular weight cyclic oligomers are inevitably formed as byproducts.[2][3][4][5] These cyclic oligomers of ethylene terephthalate (cOETs) are of significant interest to researchers and drug development professionals due to their potential to migrate from packaging materials into consumables and their impact on the polymer's properties.[4][6][7] This guide provides a detailed technical overview of a specific cOET, the ethylene terephthalate cyclic heptamer, focusing on its chemical structure, physical properties, and the experimental methodologies for its characterization.
Chemical Structure of Ethylene Terephthalate Cyclic Heptamer
The ethylene terephthalate cyclic heptamer is a macrocyclic molecule consisting of seven repeating monomer units of ethylene terephthalate. Each monomer unit is composed of a terephthalic acid moiety and an ethylene glycol moiety linked by an ester bond. In the cyclic heptamer, these seven monomer units are connected in a ring structure.
Molecular Formula: C₇₀H₅₆O₂₈[8][9][10]
Molecular Weight: 1345.177 g/mol [8][10]
IUPAC Name: 3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.2⁸,¹¹.2¹⁸,²¹.2²⁸,³¹.2³⁸,⁴¹.2⁴⁸,⁵¹.2⁵⁸,⁶¹]tetraoctaconta-1(70),8,10,18,20,28,30,38,40,48,50,58,60,68,71,73,75,77,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone[11]
The spatial arrangement of the ethylene terephthalate cyclic oligomers can influence their physical properties, a phenomenon known as the "odd-even effect," where oligomers with an odd number of repeating units may exhibit different properties compared to those with an even number.[1]
Caption: 2D representation of the ethylene terephthalate cyclic heptamer structure.
Physical Properties
The physical properties of the ethylene terephthalate cyclic heptamer are influenced by its large, cyclic structure. These properties are crucial for understanding its behavior during polymer processing and its potential for migration.
| Property | Value | Source |
| Melting Point (Tₘ) | 254 °C | [1] |
| Solubility | Insoluble in common organic solvents. Soluble in a mixture of trifluoroacetic acid (TFA) and chloroform (CHCl₃), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | [1][12] |
The melting point of the cyclic heptamer is notably high and is very close to that of the PET polymer itself (around 260 °C).[1] This suggests that as the ring size of the cyclic oligomers increases, their thermal behavior approaches that of the bulk polymer.[1] The poor solubility in common organic solvents is also a characteristic shared with larger cyclic oligomers and the parent polymer.[1]
Experimental Protocols for Characterization
The characterization of the ethylene terephthalate cyclic heptamer relies on a combination of analytical techniques to determine its structure and purity.
Isolation and Purification
The isolation of individual cyclic oligomers from a mixture is a critical first step. This is often achieved through solvent extraction followed by preparative high-performance liquid chromatography (HPLC).[5]
Protocol for Extraction of PET Cyclic Oligomers:
-
Grind a sample of PET material to a fine powder.
-
Extract the powder with a suitable solvent, such as dichloromethane, for an extended period (e.g., 7 days at 40°C).[7]
-
Filter the extract to remove any solid polymer particles.
-
Concentrate the extract to obtain a mixture of oligomers.
-
Separate the individual cyclic oligomers using preparative HPLC.
Caption: Workflow for the extraction and isolation of PET cyclic oligomers.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of the ethylene terephthalate cyclic heptamer.
¹H NMR Spectroscopy Protocol:
-
Dissolve the purified cyclic heptamer in a suitable deuterated solvent mixture, such as deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA) in an 8:1 v/v ratio.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz).[1]
-
Typical acquisition parameters include a 90° pulse angle, an acquisition time of approximately 3.0 seconds, and a sufficient number of scans (e.g., 256) to achieve a good signal-to-noise ratio.[1]
¹³C NMR Spectroscopy Protocol: The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Expected Chemical Shifts: The chemical shifts observed in the NMR spectra are characteristic of the different protons and carbons in the ethylene terephthalate repeating unit. For the cyclic heptamer, the signals for the aromatic and aliphatic protons will be distinct from those of smaller cyclic oligomers.[1]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of materials, such as the melting point.
DSC Protocol:
-
Accurately weigh a small amount of the purified cyclic heptamer (typically 2-5 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to identify the melting endotherm.
Caption: Key analytical techniques for the characterization of the cyclic heptamer.
Conclusion
The ethylene terephthalate cyclic heptamer is a significant component of the low molecular weight fraction found in PET materials. Its high melting point and limited solubility are key physical properties that dictate its behavior. The detailed characterization of this and other cyclic oligomers is essential for understanding their potential impact in various applications, particularly in the food and pharmaceutical industries. The experimental protocols outlined in this guide provide a robust framework for the isolation and structural confirmation of this specific macrocycle, enabling further research into its properties and potential interactions.
References
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Garrido, J., et al. (2024). Odd-Even Effect of Polyesters' Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties. MDPI. [Link]
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